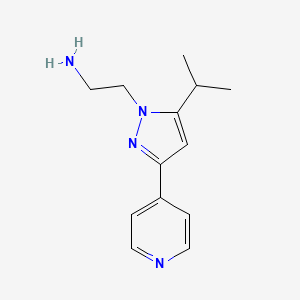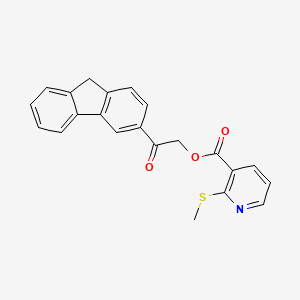
Pyrazine-2,3-diyldimethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine-2,3-diyldimethanethiol is a heterocyclic compound containing a pyrazine ring substituted with two methanethiol groups at the 2 and 3 positions. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, food industries, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,3-diyldimethanethiol typically involves the functionalization of the pyrazine ring. One common method is the reaction of pyrazine with methanethiol in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-100°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol groups to hydrogen sulfide.
Substitution: The thiol groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogen sulfide and pyrazine derivatives.
Substitution: Halogenated or alkylated pyrazine derivatives.
Aplicaciones Científicas De Investigación
Pyrazine-2,3-diyldimethanethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of flavors and fragrances due to its characteristic odor.
Mecanismo De Acción
The mechanism of action of pyrazine-2,3-diyldimethanethiol involves its interaction with various molecular targets. The thiol groups can form disulfide bonds with cysteine residues in proteins, affecting their function. This interaction can lead to the modulation of enzymatic activity and signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Pyrazine-2-thiocarboxamide: Contains a thiocarboxamide group instead of methanethiol.
2,3-Dimethylpyrazine: Lacks the thiol groups but has similar structural features.
2,3,5,6-Tetramethylpyrazine: A more heavily substituted pyrazine with different biological activities.
Uniqueness: Pyrazine-2,3-diyldimethanethiol is unique due to the presence of two methanethiol groups, which confer distinct chemical reactivity and biological properties compared to other pyrazine derivatives. Its ability to form disulfide bonds makes it particularly interesting for applications in biochemistry and drug development.
Propiedades
Fórmula molecular |
C6H8N2S2 |
|---|---|
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
[3-(sulfanylmethyl)pyrazin-2-yl]methanethiol |
InChI |
InChI=1S/C6H8N2S2/c9-3-5-6(4-10)8-2-1-7-5/h1-2,9-10H,3-4H2 |
Clave InChI |
WUEDBFNCIPWJIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


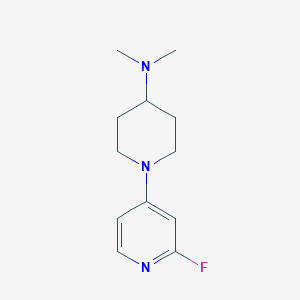
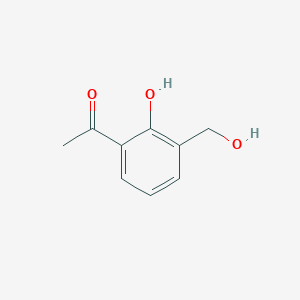

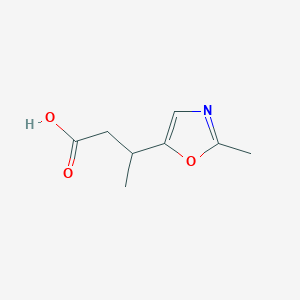
![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)


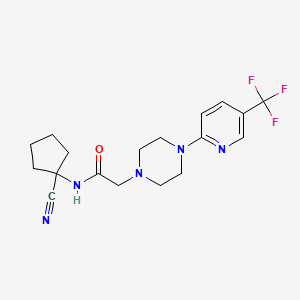
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349201.png)
